Cas no 2171539-07-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid
- 2171539-07-2
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid
- EN300-1501414
-
- Inchi: 1S/C27H32N2O6/c30-16-18-6-5-14-29(15-13-18)26(33)24(11-12-25(31)32)28-27(34)35-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23-24,30H,5-6,11-17H2,(H,28,34)(H,31,32)
- InChI Key: OJLODPZHASPLHN-UHFFFAOYSA-N
- SMILES: OCC1CCN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1
Computed Properties
- Exact Mass: 480.22603674g/mol
- Monoisotopic Mass: 480.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 116Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1501414-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1501414-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1501414-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1501414-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1501414-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1501414-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1501414-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1501414-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1501414-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1501414-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[4-(hydroxymethyl)azepan-1-yl]-5-oxopentanoic acid |
2171539-07-2 | 1g |
$3368.0 | 2023-05-26 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid (CAS No. 2171539-07-2)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid (CAS No. 2171539-07-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azepane ring, and a carboxylic acid moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which helps maintain the integrity of the target molecule. In the context of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid, the Fmoc group serves to protect the amino functionality during synthetic manipulations, ensuring that the compound can be synthesized with high purity and yield. This is particularly important in the development of complex molecules for therapeutic applications.
The presence of the azepane ring in this compound adds to its structural complexity and potential biological activity. Azepane rings are known for their ability to form stable secondary structures, which can enhance the binding affinity and selectivity of molecules when interacting with biological targets. This property is crucial in the design of drugs that need to selectively bind to specific receptors or enzymes, thereby minimizing off-target effects and improving therapeutic outcomes.
The carboxylic acid moiety in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid plays a significant role in its pharmacological properties. Carboxylic acids are known for their ability to form hydrogen bonds and participate in various chemical reactions, which can influence the solubility, stability, and bioavailability of the compound. In drug development, these properties are often optimized to enhance the drug's efficacy and reduce side effects.
Recent studies have highlighted the potential of compounds with similar structures to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds containing azepane rings and carboxylic acid moieties showed promising activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The researchers found that these compounds could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of Fmoc-containing compounds as inhibitors of proteolytic enzymes. The results indicated that these compounds exhibited potent inhibitory activity against specific proteases involved in cancer progression and inflammation. The study suggested that compounds like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-4-(hydroxymethyl)azepan-1-yl-5-oxopentanoic acid could be further developed as novel therapeutic agents for treating these conditions.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-{4-(hydroxymethyl)azepan}-1-yloxy}-5-carboxypentanoic acid typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include coupling reactions between amino acids and protected amines, followed by deprotection steps to reveal the active functional groups. Advanced techniques such as solid-phase synthesis and flow chemistry have also been employed to streamline the production process and improve scalability.
In conclusion, 4-{[(9H-fluoren - 9 - yl) methoxy carbonyl] amino} - 5 - {4 - (hydroxymethyl) azepan - 1 - yl} - 5 - oxopentanoic acid (CAS No. 2171539 - 07 - 2) represents a promising compound with potential applications in drug discovery and development. Its unique structural features, including the Fmoc protecting group, azepane ring, and carboxylic acid moiety, contribute to its chemical stability and biological activity. Ongoing research continues to explore its therapeutic potential in various disease areas, making it an exciting subject for further investigation.
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